3-Fluoro-2-oxopropanoate
CAS No.:
Cat. No.: VC1816638
Molecular Formula: C3H2FO3-
Molecular Weight: 105.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H2FO3- |
|---|---|
| Molecular Weight | 105.04 g/mol |
| IUPAC Name | 3-fluoro-2-oxopropanoate |
| Standard InChI | InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |
| Standard InChI Key | CXABZTLXNODUTD-UHFFFAOYSA-M |
| SMILES | C(C(=O)C(=O)[O-])F |
| Canonical SMILES | C(C(=O)C(=O)[O-])F |
Introduction
Chemical Identity and Properties
3-Fluoro-2-oxopropanoate is the anionic form of 3-fluoropyruvic acid, functionally related to pyruvate, which is a key intermediate in cellular metabolism. The compound is characterized by a fluorine atom at the terminal carbon position of the pyruvate structure, creating a metabolic analog with altered biochemical properties .
Structural Characteristics
The chemical structure of 3-fluoro-2-oxopropanoate consists of a three-carbon chain with a carboxylate group, a ketone functionality at the second carbon (α-position), and a fluoromethyl group at the terminal position. This arrangement creates a molecule with both electrophilic and nucleophilic properties that can participate in various chemical reactions .
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties that influence its behavior in biological systems and chemical reactions. Table 1 summarizes the key physical and chemical properties of 3-fluoro-2-oxopropanoate.
Table 1: Physical and Chemical Properties of 3-Fluoro-2-oxopropanoate
Chemical Classification
3-Fluoro-2-oxopropanoate belongs to the class of organic compounds known as alpha-keto acids and derivatives. Its parent compound (3-fluoro-2-oxopropanoic acid) contains an aldehyde substituted with a keto group on the adjacent carbon . This classification is important for understanding its chemical reactivity and biological interactions.
Structural Forms and Derivatives
The compound exists in several forms depending on its protonation state and salt formation, each with distinct applications in research and synthesis.
Acid and Salt Forms
The protonated form, 3-fluoro-2-oxopropanoic acid (fluoropyruvic acid), has the molecular formula C₃H₃FO₃ and a molecular weight of 106.052 g/mol . The sodium salt monohydrate form (Sodium 3-Fluoro-2-oxopropanoate monohydrate) has a molecular formula of C₃H₄FO₄Na and a molecular weight of 146.05 g/mol . These different forms are utilized in various applications depending on the required solubility and reactivity profiles.
Related Compounds
The compound shares structural similarities with pyruvate, a key intermediate in cellular metabolism. The fluorine substitution creates a metabolic analog that can interact with pyruvate-processing enzymes while exhibiting altered biochemical properties due to the unique characteristics of the carbon-fluorine bond . This relationship to natural metabolites makes it valuable for metabolic studies and enzyme inhibition research.
Synthesis Methods
The preparation of 3-fluoro-2-oxopropanoate involves specific chemical reactions focused on introducing the fluorine atom into the pyruvate structure.
Fluorination of Pyruvate Derivatives
The synthesis typically involves fluorination reactions of pyruvate or its derivatives. These reactions introduce the fluorine atom at the terminal carbon position, creating the desired fluorinated compound. The specific reagents and conditions vary depending on the scale and purity requirements of the synthesis.
Biological and Pharmacological Applications
3-Fluoro-2-oxopropanoate has significant applications in biological research due to its structural similarity to pyruvate and its unique fluorine-containing properties.
Metabolic Research
The compound is studied for its potential effects on cellular metabolism, particularly as a tool in biochemical research. Its structural similarity to pyruvate allows it to interact with metabolic pathways while the fluorine substitution creates altered binding properties and metabolic fates. This makes it valuable for studying metabolic regulation and enzyme function.
Enzyme Interactions
3-Fluoro-2-oxopropanoate can act as an inhibitor or substrate for certain enzymes involved in metabolic pathways. Research has focused on its interaction with enzymes like pyruvate dehydrogenase, providing insights into the regulation of metabolic pathways and potential therapeutic applications. These interactions are particularly valuable for understanding enzyme mechanisms and developing metabolic modulators.
Research Findings and Applications
Recent scientific investigations have expanded our understanding of 3-fluoro-2-oxopropanoate's properties and potential applications.
Biochemical Research Applications
Studies have focused on the compound's interactions with pyruvate-processing enzymes and its potential to provide insights into metabolic regulation. The fluorine substitution creates a probe that can help researchers understand enzyme binding sites and catalytic mechanisms through altered substrate properties.
Synthetic Chemistry Applications
Chemical Reactivity and Synthetic Utility
The unique structure of 3-fluoro-2-oxopropanoate creates distinct chemical properties that make it useful in various synthetic applications.
Reactivity Profile
The compound contains several reactive functional groups: the carboxylate group, the α-keto group, and the fluoromethyl group. This combination creates a molecule capable of participating in diverse chemical transformations, including nucleophilic additions, condensations, and substitution reactions . The presence of fluorine also introduces unique electronic effects that influence reactivity patterns.
Applications in Fluorinated Compound Synthesis
3-Fluoro-2-oxopropanoate serves as a building block for the synthesis of more complex fluorinated compounds used in pharmaceutical and agrochemical applications . The strategic incorporation of fluorine can enhance metabolic stability, bioavailability, and target binding affinity in drug candidates, making this compound valuable in medicinal chemistry.
Mechanistic Studies
The compound is used in studies investigating the mechanisms of fluorination reactions, helping to elucidate pathways and factors influencing regioselectivity and stereochemistry of fluorinated products . These studies contribute to advancing our understanding of fluorination chemistry and expanding the toolkit of fluorinated compounds for various scientific applications.
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